molecular formula C24H26N4O2 B11193094 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B11193094
M. Wt: 402.5 g/mol
InChI Key: IOTKBDYDTDGNOJ-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound that features a unique structure combining isoquinoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with a pyrimidine derivative under controlled conditions. The reaction may involve the use of catalysts such as silica-supported sulfuric acid and solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide apart is its unique combination of isoquinoline and pyrimidine structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C24H26N4O2/c1-17-7-9-19(10-8-17)14-25-22(29)16-28-23(30)13-18(2)26-24(28)27-12-11-20-5-3-4-6-21(20)15-27/h3-10,13H,11-12,14-16H2,1-2H3,(H,25,29)

InChI Key

IOTKBDYDTDGNOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=C(N=C2N3CCC4=CC=CC=C4C3)C

Origin of Product

United States

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